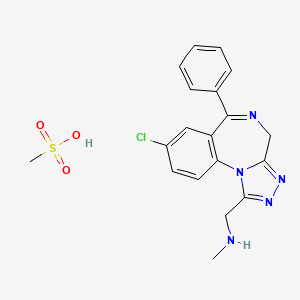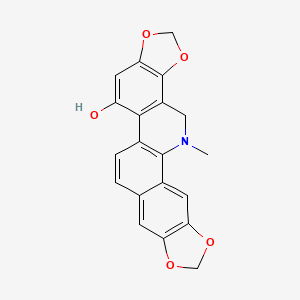
10-Hydroxydihydrosanguinarine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-hydroxydihydrosanguinarine is a benzophenanthridine alkaloid comprising dihydrosanguinarine carrying a hydroxy substituent at the 10-position. It derives from a hydride of a sanguinarine.
Aplicaciones Científicas De Investigación
Alkaloid Analysis in Papaver Somniferum Cultivars
10-Hydroxydihydrosanguinarine is identified as a major alkaloid in the root system of the Tasmanian Papaver somniferum L. elite cultivar. It is compared with the low-morphine cultivar "Marianne," demonstrating differential alkaloid regulation in each cultivar of P. somniferum (Frick et al., 2005).
Potential Inhibition of SARS CoV2
Computational studies suggest that 8-Hydroxydihydrosanguinarine, a derivative of sanguinarine, exhibits significant binding affinity with SARS CoV2 proteins, indicating potential as a therapeutic molecule for anti-COVID-19 drug design (Jena et al., 2022).
Antifungal Activity
The compound shows potent antifungal activity against clinical drug-resistant yeast isolates, suggesting its potential application in therapy for serious infections caused by drug-resistant fungi (Meng et al., 2009).
Reconstitution in Saccharomyces Cerevisiae
A study describes the reconstitution of a 10-gene plant pathway in Saccharomyces cerevisiae for the production of dihydrosanguinarine and its oxidized derivative, sanguinarine. This demonstrates the feasibility of producing high-value alkaloids in microbial systems (Fossati et al., 2014).
Apoptosis Induction in Cancer Cells
6-Methoxydihydrosanguinarine, a related compound, has been shown to induce apoptotic cell death in HT29 colon carcinoma cells, suggesting its potential in anticancer treatments (Lee et al., 2004).
Inhibitory Effects on LPS-Induced NO Production
Compounds related to 10-Hydroxydihydrosanguinarine exhibit strong inhibitory activities toward LPS-induced NO production in macrophage RAW264.7 cells, suggesting anti-inflammatory applications (Park et al., 2011).
Propiedades
Fórmula molecular |
C20H15NO5 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol |
InChI |
InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3 |
Clave InChI |
UYMYPMGPARAZNU-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |
SMILES canónico |
CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




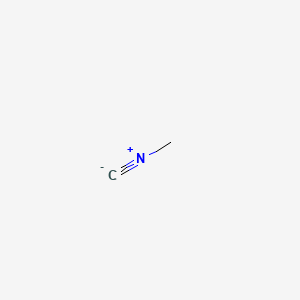

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1216403.png)
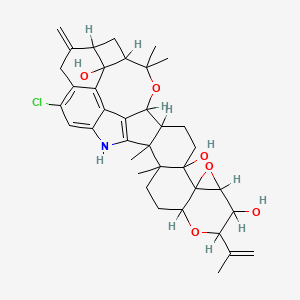
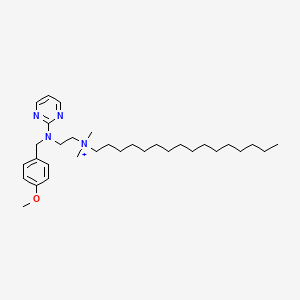

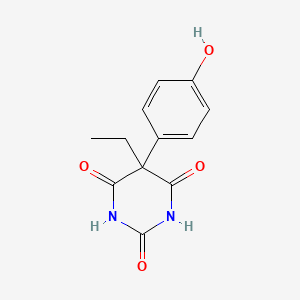

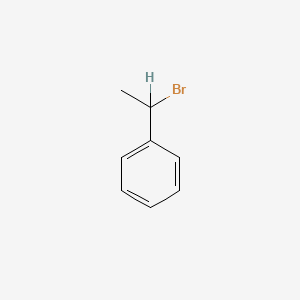
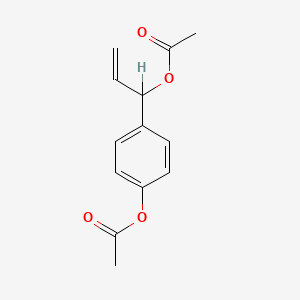
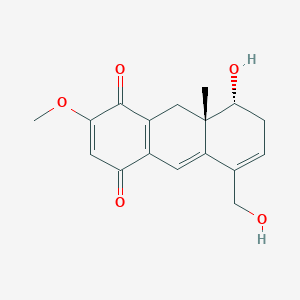
![17-[[3-(1-Pyrrolidinyl)propyl]imino]androst-5-en-3beta-ol acetate](/img/structure/B1216419.png)
